molecular formula C8H13N3O B13585839 3-Amino-5-(2-tetrahydropyranyl)pyrazole

3-Amino-5-(2-tetrahydropyranyl)pyrazole

Cat. No.: B13585839
M. Wt: 167.21 g/mol
InChI Key: DNIBBECFRXXJPE-UHFFFAOYSA-N
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Description

5-(oxan-2-yl)-1H-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with an oxane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(oxan-2-yl)-1H-pyrazol-3-amine typically involves the reaction of oxane derivatives with pyrazole precursors. One common method includes the cyclization of appropriate hydrazine derivatives with oxane-containing aldehydes or ketones under acidic or basic conditions. The reaction conditions often involve solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 5-(oxan-2-yl)-1H-pyrazol-3-amine can be scaled up by optimizing the reaction conditions mentioned above. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques like crystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(oxan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives

    Reduction: Reduced pyrazole derivatives

    Substitution: Substituted pyrazole derivatives with various functional groups

Scientific Research Applications

5-(oxan-2-yl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(oxan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(oxan-2-yl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

5-(oxan-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C8H13N3O/c9-8-5-6(10-11-8)7-3-1-2-4-12-7/h5,7H,1-4H2,(H3,9,10,11)

InChI Key

DNIBBECFRXXJPE-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)C2=CC(=NN2)N

Origin of Product

United States

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